molecular formula C15H22N2O5S2 B299361 N-(2-{4-[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)(METHYL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE

N-(2-{4-[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)(METHYL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE

Cat. No.: B299361
M. Wt: 374.5 g/mol
InChI Key: GIIGCHQMFQTUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{4-[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)(METHYL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE is a complex organic compound with the molecular formula C15H22N2O5S2 and a molar mass of 374.47558 g/mol . This compound is characterized by the presence of a sulfonamide group, which is known for its diverse applications in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{4-[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)(METHYL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE involves multiple steps, starting with the preparation of the key intermediate, 1,1-dioxidotetrahydro-3-thienylamine. This intermediate is then reacted with methylamine and sulfonyl chloride to form the sulfonamide group. The final step involves the acylation of the sulfonamide with acetic anhydride under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as recrystallization and chromatography to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-{4-[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)(METHYL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonamides, which have various applications in medicinal chemistry and materials science .

Scientific Research Applications

N-(2-{4-[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)(METHYL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its sulfonamide group.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-{4-[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)(METHYL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE involves the inhibition of specific enzymes by binding to their active sites. This binding interferes with the enzyme’s normal function, leading to the desired therapeutic effects. The molecular targets include bacterial enzymes involved in folate synthesis, making it effective against bacterial infections .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H22N2O5S2

Molecular Weight

374.5 g/mol

IUPAC Name

N-[2-[4-[(1,1-dioxothiolan-3-yl)-methylsulfamoyl]phenyl]ethyl]acetamide

InChI

InChI=1S/C15H22N2O5S2/c1-12(18)16-9-7-13-3-5-15(6-4-13)24(21,22)17(2)14-8-10-23(19,20)11-14/h3-6,14H,7-11H2,1-2H3,(H,16,18)

InChI Key

GIIGCHQMFQTUJU-UHFFFAOYSA-N

SMILES

CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N(C)C2CCS(=O)(=O)C2

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N(C)C2CCS(=O)(=O)C2

Origin of Product

United States

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